1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride
Overview
Description
Imidazoles, a class of organic compounds which “1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride” might belong to, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the hydrogens attached to an amine show up 0.5-5.0 ppm in NMR spectroscopy . The location is dependent on the amount of hydrogen bonding and the sample’s concentration .
Chemical Reactions Analysis
Imidazoles are versatile in chemical reactions due to their unique structure. They can participate in a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and coordination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the boiling point of a compound can be determined experimentally .
Scientific Research Applications
Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds, including variants structurally related to 1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride, leverages hybrid catalysts. These catalysts, encompassing organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of complex pyrimidine derivatives with broad applicability in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility (Parmar, Vala, & Patel, 2023).
Biological Activities and Therapeutic Targets
Pyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research has highlighted the potential of substituted tetrahydropyrimidine derivatives for in vitro anti-inflammatory activity, underscoring the necessity for further investigation into their therapeutic applications (Gondkar, Deshmukh, & Chaudhari, 2013). Another study detailed the anti-inflammatory effects and structure-activity relationships (SARs) of pyrimidine derivatives, providing insights for the development of new anti-inflammatory agents (Rashid et al., 2021).
Synthetic Profiles and Medicinal Chemistry
The dihydropyrimidinones scaffold is recognized for its significant role in synthetic and pharmacological research, showing promise in anticancer, antioxidant, and antimicrobial applications. This underscores the importance of pyrimidine cores in the development of lead molecules for various therapeutic areas (Khasimbi et al., 2020). Furthermore, the structure-activity relationships of pyrimidine derivatives have been extensively reviewed, highlighting their versatile biological activities and potential as lead molecules for targeting specific diseases (Natarajan et al., 2022).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, N-(2-Aminoethyl)-1-aziridineethanamine is an experimental angiotensin converting enzyme 2 inhibitor investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)-4,6-dimethylpyrimidin-2-one;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-5-7(2)11(4-3-9)8(12)10-6;;/h5H,3-4,9H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKGCBBKLHFRJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCN)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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